Roflumilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

COPD and Lung Function

Roflumilast's most established use in research is for COPD. Studies have shown it to be effective in improving lung function in patients with severe COPD Roflumilast: a review of its use in the treatment of COPD - PMC - NCBI: . These studies observed an improvement in lung function as measured by forced expiratory volume in one second (FEV1). While the effect on reducing exacerbations wasn't statistically significant, there was a trend towards fewer moderate to severe exacerbations in the roflumilast group compared to the placebo group.

Roflumilast is a synthetic, selective, and long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) []. Originally developed for treatment of inflammatory diseases, its role in managing COPD emerged due to its anti-inflammatory properties [].

Molecular Structure Analysis

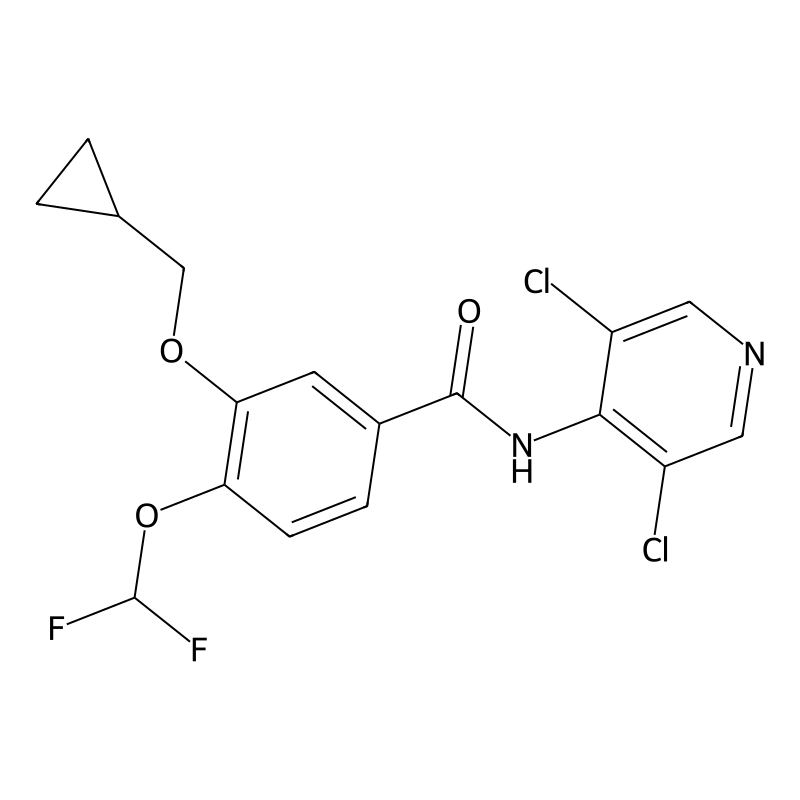

Roflumilast possesses a bicyclic quinoline structure with a chlorine atom at the C-6 position. The key feature is the cyclic urea moiety, which is believed to be crucial for its interaction with PDE4. Studies suggest that the chlorine substitution enhances the inhibitory potency of roflumilast [].

Note

Chemical Reactions Analysis

The detailed synthesis of roflumilast is proprietary information. However, research suggests a multi-step process involving cyclization reactions and halogenation to achieve the final structure. Roflumilast primarily undergoes metabolic breakdown in the body, with excretion occurring mainly through feces [].

Physical And Chemical Properties Analysis

Roflumilast works by inhibiting PDE4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells []. Elevated cAMP levels promote anti-inflammatory effects, thereby reducing inflammation in the airways of COPD patients and improving lung function []. In plaque psoriasis, roflumilast's mechanism is still under investigation, but it's thought to involve similar anti-inflammatory pathways [].

Roflumilast undergoes several metabolic reactions primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. The main metabolic pathway involves the N-oxidation of roflumilast to form its active metabolite, roflumilast N-oxide. This metabolite exhibits a longer half-life and higher plasma concentration than the parent compound, although it is less potent as a PDE4 inhibitor .

The synthesis of roflumilast itself involves multiple steps, including O-alkylation, oxidation, and N-acylation. A notable synthetic route begins with 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane, yielding a total synthesis yield of approximately 68.3% .

Roflumilast's primary biological activity lies in its role as a PDE4 inhibitor. By inhibiting this enzyme, roflumilast leads to increased levels of cAMP within cells, which modulates various inflammatory pathways. This action results in reduced secretion of pro-inflammatory mediators and improved pulmonary function in patients with COPD . Clinical studies have demonstrated that roflumilast significantly decreases the frequency of acute exacerbations in COPD patients and can lead to modest improvements in lung function tests .

The synthesis of roflumilast can be achieved through several methodologies, with one efficient approach involving:

- Starting Materials: 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane.

- Reactions:

- O-Alkylation: To form the alkylated product.

- Oxidation: To modify functional groups.

- N-Acylation: To introduce the necessary acyl group.

- Final Steps: Utilizing sodium hydroxide as an alkali agent enhances yield and purity during the final steps of synthesis .

This method provides a practical route for large-scale production while maintaining high purity levels (99.2%) for therapeutic use.

Roflumilast is primarily used in clinical settings to manage COPD, particularly in patients who experience frequent exacerbations despite using bronchodilator therapy. Its anti-inflammatory properties make it beneficial for reducing symptoms associated with chronic bronchitis, a common manifestation of COPD . Additionally, ongoing research explores its potential applications in other inflammatory conditions, such as asthma and psoriasis.

Roflumilast interacts with various medications due to its metabolism via cytochrome P450 enzymes. Notably:

- Strong Inducers: Medications like rifampicin and carbamazepine can significantly reduce systemic exposure to roflumilast, potentially diminishing its therapeutic effects.

- Inhibitors: Drugs such as erythromycin and ketoconazole may increase systemic exposure to roflumilast, leading to heightened risk of adverse reactions .

The most common adverse effects reported include gastrointestinal disturbances such as diarrhea and nausea, alongside psychiatric effects like anxiety and insomnia .

Several compounds share similarities with roflumilast in terms of their mechanism or therapeutic application:

| Compound Name | Mechanism/Action | Unique Features |

|---|---|---|

| Cilomilast | PDE4 inhibitor | Primarily studied for asthma treatment |

| Apremilast | PDE4 inhibitor | Approved for psoriatic arthritis |

| Rolipram | PDE4 inhibitor | Earlier development stage; less selective |

| Theophylline | Non-selective phosphodiesterase inhibitor | Bronchodilator; broader spectrum of action |

Roflumilast is distinguished by its high selectivity for PDE4 compared to these other compounds, which may target multiple phosphodiesterase isoforms or have broader therapeutic indications . This selectivity contributes to its unique efficacy profile in managing COPD while minimizing side effects associated with non-selective inhibitors.

Isoform Selectivity Patterns (Phosphodiesterase 4 Subtype A/B/D)

Roflumilast demonstrates a complex selectivity profile across the phosphodiesterase 4 subfamily members, with its inhibitory potency varying significantly among different isoforms [1] [2]. The compound exhibits high-potency inhibition against multiple phosphodiesterase 4 isoforms, with half-maximal inhibitory concentration values ranging from 0.2 to 0.9 nanomolar for the most sensitive variants [1] [2].

Within the phosphodiesterase 4 subtype A family, roflumilast shows potent inhibition of phosphodiesterase 4A1 and phosphodiesterase 4A4 isoforms with half-maximal inhibitory concentration values of 0.7 and 0.9 nanomolar, respectively [2]. However, the phosphodiesterase 4A10 isoform displays significantly reduced sensitivity with a half-maximal inhibitory concentration of 140 nanomolar [1]. This substantial difference in potency within the same subfamily highlights the importance of isoform-specific structural variations in determining inhibitor selectivity.

The phosphodiesterase 4 subtype B isoforms demonstrate the highest sensitivity to roflumilast inhibition [3] [2]. Phosphodiesterase 4B2 exhibits the most potent inhibition with a half-maximal inhibitory concentration of 0.2 nanomolar, while phosphodiesterase 4B1 shows similar high sensitivity at 0.7 nanomolar [2]. In contrast, phosphodiesterase 4B3 demonstrates markedly reduced sensitivity with a half-maximal inhibitory concentration of 117 nanomolar [1]. The exceptional potency against phosphodiesterase 4B2 is particularly significant given that this short isoform is the predominant phosphodiesterase 4 isoform in human neutrophils and monocytes and undergoes transient upregulation upon cluster of differentiation 3/cluster of differentiation 28 stimulation of primary human cluster of differentiation 4-positive T cells [2].

For the phosphodiesterase 4 subtype D family, roflumilast exhibits highly potent inhibition across multiple isoforms [2]. Phosphodiesterase 4D2, phosphodiesterase 4D3, phosphodiesterase 4D4, and phosphodiesterase 4D5 all demonstrate sub-nanomolar half-maximal inhibitory concentration values ranging from 0.2 to 0.4 nanomolar [2]. However, phosphodiesterase 4D1 and phosphodiesterase 4D7 show considerably reduced sensitivity with half-maximal inhibitory concentration values of 44 and 50 nanomolar, respectively [1].

The phosphodiesterase 4 subtype C isoforms, which are largely absent in immune and blood cells, demonstrate intermediate sensitivity to roflumilast with half-maximal inhibitory concentration values of 3.0 and 4.3 nanomolar for phosphodiesterase 4C1 and phosphodiesterase 4C2, respectively [2]. This reduced potency against phosphodiesterase 4C isoforms may contribute to the therapeutic selectivity of roflumilast, as these isoforms are not primary targets for anti-inflammatory effects.

Based on selectivity ratio analysis, roflumilast is classified as an unselective phosphodiesterase 4 inhibitor with selectivity ratios of 1.8 for phosphodiesterase 4 subtype A versus subtype B, 2.5 for subtype A versus subtype D, and 1.4 for subtype B versus subtype D [2]. This balanced inhibition profile across phosphodiesterase 4 subtypes contributes to its broad anti-inflammatory effects while minimizing isoform-specific side effects associated with selective inhibition of particular subtypes.

Allosteric Modulation Characteristics

Roflumilast functions as a competitive inhibitor of phosphodiesterase 4 rather than through allosteric modulation mechanisms [4] [5]. The compound binds directly to the active site of phosphodiesterase 4 enzymes, occupying the same binding pocket used by the natural substrate cyclic adenosine monophosphate [4] [5]. This competitive inhibition mechanism is fundamentally different from allosteric modulators that bind to sites distinct from the active site and alter enzyme conformation or activity through conformational changes.

Crystal structure analysis reveals that roflumilast binding occurs within the catalytic domain active site pocket, which can be subdivided into three functional regions: the metal binding pocket, the glutamine pocket, and the solvent-filled side pocket [4] [5]. The dichloropyridyl group of roflumilast is positioned in the metal binding pocket where it coordinates with zinc and magnesium ions through water-mediated interactions [4]. The dialkoxyphenyl moiety is sandwiched between conserved hydrophobic residues forming the hydrophobic clamp, while the difluoromethoxy and cyclopropylmethyl groups occupy the glutamine pocket subregions [4].

The binding mode of roflumilast demonstrates remarkable rigidity and structural conservation across phosphodiesterase 4 subtype B and subtype D isoforms [4]. Superimposition of roflumilast-bound phosphodiesterase 4 subtype B and subtype D crystal structures reveals root mean square deviations of only 0.241 to 0.295 angstroms, indicating nearly identical positioning of the inhibitor in both enzyme variants [4]. This rigid binding mode contributes to the high binding affinity and similar inhibitory potency observed against both phosphodiesterase 4 subtype B and subtype D isoforms.

Unlike true allosteric modulators such as zatolmilast, which selectively and partially inhibits activated dimeric isoforms of phosphodiesterase 4 subtype D compared to monomeric and basal forms [2], roflumilast does not demonstrate state-dependent modulation. Zatolmilast represents an example of negative allosteric modulation where the compound preferentially binds to and stabilizes specific conformational states of the enzyme, resulting in partial inhibition rather than complete blockade [6].

The absence of allosteric modulation characteristics in roflumilast binding is supported by its interaction pattern with the conserved structural elements of the phosphodiesterase 4 active site [4]. The compound forms direct contacts with the invariant glutamine residue that controls substrate orientation and maintains hydrogen bonding interactions with nucleotide-recognizing residues [4] [5]. These direct active site interactions are consistent with competitive inhibition rather than allosteric regulation.

The metal coordination aspects of roflumilast binding provide additional insight into its non-allosteric mechanism [4]. The dichloropyridyl nitrogen atom forms hydrogen bonds with water molecules coordinated to magnesium ions at distances of 3.01 to 3.13 angstroms in phosphodiesterase 4 subtype B and 2.89 to 2.93 angstroms in phosphodiesterase 4 subtype D [4]. These direct interactions with the catalytic metal center are characteristic of competitive inhibitors that mimic substrate binding rather than allosteric modulators that affect enzyme function through distant conformational changes.

Cyclic Adenosine Monophosphate Signaling Pathway Modulation

Roflumilast exerts its pharmacological effects primarily through elevation of intracellular cyclic adenosine monophosphate levels by preventing the enzymatic degradation of this critical second messenger [3] [7] [8] [9]. The compound specifically targets phosphodiesterase 4 enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate, thereby terminating cyclic adenosine monophosphate-mediated signaling cascades [3] [10].

The elevation of cyclic adenosine monophosphate levels induced by roflumilast activates multiple downstream signaling pathways that mediate its anti-inflammatory and therapeutic effects [7] [8] [9]. The primary pathway involves activation of protein kinase A, which phosphorylates the cyclic adenosine monophosphate response element-binding protein transcription factor [7] [8]. Phosphorylated cyclic adenosine monophosphate response element-binding protein subsequently promotes the transcription of anti-inflammatory genes while suppressing pro-inflammatory gene expression [7] [8] [9].

In cellular studies, roflumilast treatment significantly increases intracellular cyclic adenosine monophosphate concentrations in a dose-dependent manner [7]. Following roflumilast administration, cyclic adenosine monophosphate levels rise substantially above baseline, leading to enhanced protein kinase A activity as measured by colorimetric activity assays [7]. This activation of the cyclic adenosine monophosphate-protein kinase A cascade results in increased phosphorylation of cyclic adenosine monophosphate response element-binding protein, with Western blot analysis demonstrating elevated levels of phospho-cyclic adenosine monophosphate response element-binding protein compared to untreated controls [7] [8].

The transcriptional consequences of cyclic adenosine monophosphate response element-binding protein activation include upregulation of brain-derived neurotrophic factor expression [7] [8] [11]. Brain-derived neurotrophic factor represents a key downstream effector of cyclic adenosine monophosphate signaling that contributes to neuroprotective effects and synaptic plasticity [8] [11]. Studies have shown that roflumilast-induced brain-derived neurotrophic factor upregulation can be blocked by cyclic adenosine monophosphate response element-binding protein inhibitors, confirming the dependency of this pathway on cyclic adenosine monophosphate response element-binding protein activation [11].

Alternative cyclic adenosine monophosphate signaling pathways activated by roflumilast include the exchange protein activated by cyclic adenosine monophosphate pathway [12]. This protein kinase A-independent mechanism contributes to cardioprotective effects through activation of the phosphoinositide 3-kinase/protein kinase B signaling cascade [12]. The dual activation of both protein kinase A-dependent and exchange protein activated by cyclic adenosine monophosphate-dependent pathways provides complementary mechanisms for cellular protection against various pathological insults.

The inhibition of nuclear factor kappa B signaling represents another critical aspect of cyclic adenosine monophosphate pathway modulation by roflumilast [13] [9]. Increased cyclic adenosine monophosphate concentrations inhibit nuclear factor kappa B deoxyribonucleic acid binding activity by preventing phosphorylation and degradation of nuclear factor kappa B inhibitory factors [13] [9]. This results in decreased nuclear translocation of nuclear factor kappa B subunits and subsequent reduction in pro-inflammatory cytokine gene transcription, including tumor necrosis factor-alpha and interleukin-1 beta [13] [9].

Roflumilast also modulates cyclic adenosine monophosphate signaling in immune cells to suppress inflammatory responses [9] [14]. In macrophages and monocytes, elevated cyclic adenosine monophosphate levels reduce the production of granulocyte-macrophage colony-stimulating factor and decrease expression of chemokines including C-C motif chemokine ligand 2, 3, and 4, C-X-C motif chemokine ligand 10, and interleukin-1 beta [9] [14]. Additionally, enhanced cyclic adenosine monophosphate signaling increases interleukin-10 production and inhibits tumor necrosis factor-alpha and interleukin-12 secretion by antigen-presenting cells such as dendritic cells [9].

The temporal dynamics of cyclic adenosine monophosphate modulation by roflumilast involve both immediate and sustained effects [7]. Acute elevation of cyclic adenosine monophosphate occurs within hours of roflumilast administration, while sustained increases in downstream effector proteins such as brain-derived neurotrophic factor require longer exposure periods [7] [8]. This biphasic response pattern allows for both rapid anti-inflammatory effects and longer-term neuroprotective or tissue-protective benefits.

Tissue-specific modulation of cyclic adenosine monophosphate signaling by roflumilast varies based on the expression profile of phosphodiesterase 4 isoforms and the cellular context [15] [9]. In cardiac tissue, roflumilast-mediated cyclic adenosine monophosphate elevation activates the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway, contributing to improved cardiac function in diabetic models [15]. This tissue-specific response highlights the versatility of cyclic adenosine monophosphate signaling modulation across different organ systems.

Receptor Binding Kinetics and Thermodynamics

The receptor binding characteristics of roflumilast to phosphodiesterase 4 enzymes demonstrate high-affinity interactions with complex kinetic and thermodynamic profiles [16] [4] [17]. Binding affinity studies reveal that roflumilast exhibits subnanomolar to low nanomolar half-maximal inhibitory concentrations across multiple phosphodiesterase 4 isoforms, with the most potent interactions occurring with phosphodiesterase 4 subtype B2 at 0.2 nanomolar [1] [2].

Thermodynamic analysis of roflumilast binding to model protein systems provides insights into the energetic drivers of molecular recognition [16]. Studies using bovine serum albumin as a model binding protein demonstrate that roflumilast interactions are characterized by negative Gibbs free energy values ranging from -11.04 to -18.54 kilojoules per mole across a temperature range of 298 to 308 Kelvin [16]. These negative free energy values confirm the spontaneous nature of roflumilast binding interactions.

The enthalpy change associated with roflumilast binding is positive at 175 kilojoules per mole, while the entropy change is also positive at 624.2 joules per mole per Kelvin [16]. The positive enthalpy indicates that binding is energetically unfavorable from an enthalpic perspective, suggesting that hydrophobic interactions and entropy-driven processes primarily drive the binding affinity [16]. The large positive entropy change supports the hypothesis that hydrophobic interactions and desolvation effects contribute significantly to the binding thermodynamics.

Binding constant analysis reveals temperature-dependent changes in affinity, with binding constants increasing from 0.09 × 10² liters per mole at 298 Kelvin to 1.38 × 10³ liters per mole at 308 Kelvin [16]. This temperature dependence reflects the entropic nature of the binding process and suggests that higher temperatures favor complex formation through enhanced hydrophobic interactions and water molecule release from binding interfaces.

The stoichiometry of roflumilast binding interactions varies with temperature, showing binding ratios ranging from 0.54 to 0.80 depending on experimental conditions [16]. These sub-stoichiometric binding ratios may reflect cooperative binding effects, multiple binding sites with different affinities, or conformational changes upon ligand binding that affect subsequent binding events.

Kinetic studies of roflumilast binding to phosphodiesterase 4 enzymes reveal rapid association kinetics consistent with the high binding affinity observed in equilibrium measurements [4] [17]. The crystal structure analysis indicates that roflumilast binding involves multiple simultaneous interactions, including hydrogen bonding, hydrophobic contacts, and metal coordination, which likely contribute to both the association and dissociation kinetics of the complex [4].

The binding site architecture of phosphodiesterase 4 enzymes creates a deep, enclosed pocket that accommodates roflumilast through multiple contact points [4] [17]. The dichloropyridyl group of roflumilast forms hydrogen bonds with water molecules coordinated to metal ions at distances consistent with optimal hydrogen bonding geometry [4]. These water-mediated interactions provide both specificity and flexibility in the binding interface, allowing for optimized binding kinetics.

Molecular dynamics simulations of roflumilast-phosphodiesterase 4 complexes demonstrate stable binding conformations with low root mean square deviation values throughout extended simulation periods [18]. The protein-ligand complexes maintain structural integrity with backbone root mean square deviations typically below 3 angstroms, indicating that the binding does not induce significant conformational instability [18]. This structural stability supports the observed high binding affinity and suggests favorable kinetic properties for complex formation and maintenance.

The binding interface between roflumilast and phosphodiesterase 4 enzymes involves multiple hydrogen bond interactions with varying occupancy percentages during molecular dynamics simulations [18]. Hydrogen bonds between roflumilast and critical residues such as serine and aspartic acid show occupancies ranging from 43.7% to 83.3%, indicating dynamic but persistent interactions that contribute to overall binding stability [18]. These dynamic binding interactions suggest that the complex can accommodate some conformational flexibility while maintaining high-affinity binding.

Comparative analysis with other phosphodiesterase 4 inhibitors reveals that roflumilast demonstrates superior binding thermodynamics compared to compounds such as cilomilast [4]. The more rigid binding mode of roflumilast in both phosphodiesterase 4 subtype B and subtype D active sites contributes to its higher binding affinity and improved selectivity profile [4]. This structural rigidity translates to more favorable binding kinetics and thermodynamics compared to more flexible inhibitors that may experience entropic penalties upon binding.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Daxas is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment. ,

Libertek is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.

Daliresp is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.

Chronic obstructive pulmonary disease

Livertox Summary

Drug Classes

Pharmacology

Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.

ATC Code

R03DX08

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DX - Other systemic drugs for obstructive airway diseases

R03DX07 - Roflumilast

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Roflumilast is excreted 70% in the urine as roflumilast N-oxide.

Following a single oral dose of 500 mcg, the volume of distribution of roflumilast is approximately 2.9 L/kg.

Plasma clearance of roflumilast following short-term intravenous infusion is approximately 9.6 L/h.

Metabolism Metabolites

Wikipedia

ATC-0175

FDA Medication Guides

Roflumilast

TABLET;ORAL

ASTRAZENECA

01/23/2018

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Taegtmeyer AB, Leuppi JD, Kullak-Ublick GA. Roflumilast--a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Med Wkly. 2012 Jul 25;142:w13628. doi: 10.4414/smw.2012.13628. Review. PubMed PMID: 22833385.

3: Reid DJ, Pham NT. Roflumilast: a novel treatment for chronic obstructive pulmonary disease. Ann Pharmacother. 2012 Apr;46(4):521-9. doi: 10.1345/aph.1Q646. Epub 2012 Mar 20. Review. PubMed PMID: 22433610.

4: Pinner NA, Hamilton LA, Hughes A. Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease. Clin Ther. 2012 Jan;34(1):56-66. doi: 10.1016/j.clinthera.2011.12.008. Review. PubMed PMID: 22284994.

5: Lahu G, Nassr N, Hünnemeyer A. Pharmacokinetic evaluation of roflumilast. Expert Opin Drug Metab Toxicol. 2011 Dec;7(12):1577-91. doi: 10.1517/17425255.2011.632409. Epub 2011 Nov 8. Review. PubMed PMID: 22059647.

6: Izquierdo Alonso JL. [Phosphodiesterase-4 inhibitors: roflumilast]. Rev Clin Esp. 2011 Mar;211 Suppl 2:22-30. doi: 10.1016/S0014-2565(11)70008-X. Review. Spanish. PubMed PMID: 21596170.

7: Antoniu SA. New therapeutic options in the management of COPD - focus on roflumilast. Int J Chron Obstruct Pulmon Dis. 2011;6:147-55. doi: 10.2147/COPD.S7336. Epub 2011 Feb 17. Review. PubMed PMID: 21468165; PubMed Central PMCID: PMC3064419.

8: Roflumilast for severe COPD? Drug Ther Bull. 2011 Apr;49(4):45-8; quiz iii-iv. doi: 10.1136/dtb.2011.02.0025. Review. PubMed PMID: 21467576.

9: Izquierdo Alonso JL. [Clinical profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:25-32. doi: 10.1016/S0300-2896(10)70053-3. Review. Spanish. PubMed PMID: 21316553.

10: Cortijo Gimeno J, Morcillo Sánchez E. [Pharmacological profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:19-24. doi: 10.1016/S0300-2896(10)70052-1. Review. Spanish. PubMed PMID: 21316552.